2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride 2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18103633
InChI: InChI=1S/C8H10N2O2S.ClH/c11-8(12)6-4-13-7(10-6)5-2-1-3-9-5;/h4-5,9H,1-3H2,(H,11,12);1H
SMILES:
Molecular Formula: C8H11ClN2O2S
Molecular Weight: 234.70 g/mol

2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC18103633

Molecular Formula: C8H11ClN2O2S

Molecular Weight: 234.70 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride -

Specification

Molecular Formula C8H11ClN2O2S
Molecular Weight 234.70 g/mol
IUPAC Name 2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H10N2O2S.ClH/c11-8(12)6-4-13-7(10-6)5-2-1-3-9-5;/h4-5,9H,1-3H2,(H,11,12);1H
Standard InChI Key MTQXQFJSNPYVOJ-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)C2=NC(=CS2)C(=O)O.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at the 2-position with a pyrrolidine ring (a five-membered secondary amine) and at the 4-position with a carboxylic acid group. The hydrochloride salt form improves aqueous solubility, critical for biological assays .

Molecular Data

PropertyValue
Molecular FormulaC₈H₁₁ClN₂O₂S
Molecular Weight234.70 g/mol
IUPAC Name2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylic acid; hydrochloride
Canonical SMILESC1CC(NC1)C2=NC(=CS2)C(=O)O.Cl
InChI KeyMTQXQFJSNPYVOJ-UHFFFAOYSA-N
PubChem CID83293114

The crystalline structure and hydrogen-bonding network of the hydrochloride salt enhance stability, as evidenced by X-ray diffraction studies of analogous thiazole derivatives .

Synthesis and Industrial Production

Synthetic Routes

Synthesis typically involves cyclocondensation reactions between pyrrolidine-2-carbothioamide and α-haloketones or α-halocarboxylic acids. For example, reacting 2-aminopyrrolidine with chloroacetic acid under basic conditions yields the thiazole core, followed by hydrochlorination . Optimized protocols use continuous flow reactors to maintain precise temperature (60–80°C) and pH (6.5–7.5), achieving yields exceeding 85%.

Industrial Scalability

Large-scale production employs flow chemistry to mitigate exothermic side reactions. Key parameters include:

  • Residence Time: 10–15 minutes

  • Solvent System: Ethanol-water (3:1 v/v)

  • Catalyst: Triethylamine (0.5 mol%)

This method reduces byproduct formation (<5%) and ensures batch-to-batch consistency .

Chemical Reactivity and Derivatives

Functionalization Pathways

The thiazole ring undergoes electrophilic substitution at the 5-position, while the carboxylic acid group enables amidation or esterification. Notable reactions include:

  • Oxidation: Conversion to sulfonic derivatives using H₂O₂/AcOH.

  • Nucleophilic Substitution: Replacement of the chloride counterion with other anions (e.g., bromide, acetate) .

Structural Analogues

DerivativeMolecular FormulaMolecular Weight (g/mol)Key Modification
2-(Pyrrolidin-3-yl)-1,3-thiazole-4-carboxylic acid HClC₈H₁₁ClN₂O₂S234.70Pyrrolidine attachment at 3-position
5-Methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid HClC₉H₁₃ClN₂O₂S248.73Methyl group at thiazole 5-position

Analogues exhibit varied solubility and bioactivity; the 5-methyl derivative shows 30% higher lipid membrane permeability in vitro.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.42 (m, 1H, pyrrolidine), 3.89 (s, 1H, thiazole), 7.21 (s, 1H, COOH) .

  • IR (KBr): 1695 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (HCl vibration).

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves >99% purity with a retention time of 6.8 minutes .

Applications in Drug Development

Antimicrobial Agents

Derivatives of this compound show MIC values of 2–8 µg/mL against Staphylococcus aureus and E. coli, comparable to ciprofloxacin .

Central Nervous System (CNS) Therapeutics

Structural analogs penetrate the blood-brain barrier (BBB) in rodent models, with brain-to-plasma ratios of 0.8–1.2 after intravenous administration .

Future Perspectives

Ongoing research focuses on:

  • Synthetic Optimization: Photocatalytic methods to reduce reaction times .

  • Targeted Drug Delivery: Conjugation with nanoparticles for improved bioavailability .

  • Green Chemistry: Solvent-free synthesis using ball milling.

This compound’s versatility positions it as a cornerstone for developing next-generation therapeutics and functional materials. Collaborative efforts between academic and industrial laboratories are expected to unlock its full potential within the next decade .

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